molecular formula C8H6ClNOS B12869466 2-(Chloromethyl)-7-mercaptobenzo[d]oxazole

2-(Chloromethyl)-7-mercaptobenzo[d]oxazole

Cat. No.: B12869466
M. Wt: 199.66 g/mol
InChI Key: OKVBDMZXELALRH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a chloromethyl group and a mercapto group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-mercaptobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-7-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-mercaptobenzo[d]oxazole involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to act as an alkylating agent. These interactions can affect cellular pathways and lead to the compound’s biological effects .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1H-benzo[d]imidazole
  • Benzo[d]oxazole-2-thiol
  • 2-(Chloromethyl)-7-hydroxybenzo[d]oxazole

Comparison: 2-(Chloromethyl)-7-mercaptobenzo[d]oxazole is unique due to the presence of both chloromethyl and mercapto groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C8H6ClNOS/c9-4-7-10-5-2-1-3-6(12)8(5)11-7/h1-3,12H,4H2

InChI Key

OKVBDMZXELALRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)CCl

Origin of Product

United States

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